Methyl 2-(3-aminobenzenesulfonamido)acetate hydrochloride
Description
Methyl 2-(3-aminobenzenesulfonamido)acetate hydrochloride is a sulfonamide-derived compound characterized by a benzenesulfonamide core substituted with an amino group at the 3-position and an acetamide ester moiety. The hydrochloride salt enhances its stability and solubility in polar solvents.
Properties
IUPAC Name |
methyl 2-[(3-aminophenyl)sulfonylamino]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S.ClH/c1-15-9(12)6-11-16(13,14)8-4-2-3-7(10)5-8;/h2-5,11H,6,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWISXNLIXZLGLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNS(=O)(=O)C1=CC=CC(=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-aminobenzenesulfonamido)acetate hydrochloride typically involves the reaction of methyl 2-bromoacetate with 3-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-aminobenzenesulfonamido)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in aqueous or organic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the sulfonamide group.
Reduction: Reduced forms of the ester and sulfonamide groups.
Substitution: Substituted derivatives at the sulfonamide group.
Scientific Research Applications
Methyl 2-(3-aminobenzenesulfonamido)acetate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(3-aminobenzenesulfonamido)acetate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with Other Hydrochloride Salts
Hydrochloride salts are common in pharmaceuticals to improve solubility and bioavailability. Key examples from the evidence include:
- Benzydamine Hydrochloride (Fig. 1 in ): A non-steroidal anti-inflammatory drug (NSAID) with a tertiary amine group. Unlike Methyl 2-(3-aminobenzenesulfonamido)acetate, benzydamine lacks a sulfonamide group but shares the hydrochloride salt for enhanced solubility .
- Memantine Hydrochloride (): An NMDA receptor antagonist used in Alzheimer’s disease. Its adamantane-based structure contrasts sharply with the sulfonamide-ester framework of the target compound, highlighting divergent therapeutic targets .

| Property | Methyl 2-(3-aminobenzenesulfonamido)acetate HCl | Benzydamine HCl | Memantine HCl |
|---|---|---|---|
| Core Structure | Sulfonamide-ester | Tertiary amine | Adamantane |
| Solubility (Polar Solvents) | High (due to HCl salt) | High | Moderate |
| Therapeutic Class | Intermediate (no direct use) | NSAID | Neuroprotective |
Comparison with Sulfonamide Derivatives
Sulfonamides are widely used in antibiotics (e.g., sulfa drugs) and herbicides. Examples from the evidence include:
- Ethametsulfuron Methyl Ester (): A sulfonylurea herbicide with a triazine-sulfonamide structure. Unlike Methyl 2-(3-aminobenzenesulfonamido)acetate, this compound features a triazine ring, enabling herbicidal activity via acetolactate synthase inhibition .
- 4-(Acetylamino)benzenesulfonyl Chloride (): A sulfonamide precursor used in synthesizing antibacterial agents. The acetylated amino group contrasts with the free amino group in the target compound, which may alter reactivity or biological activity .
| Property | Methyl 2-(3-aminobenzenesulfonamido)acetate HCl | Ethametsulfuron Methyl Ester | 4-(Acetylamino)benzenesulfonyl Chloride |
|---|---|---|---|
| Functional Groups | Amino, sulfonamide, ester | Sulfonylurea, triazine | Acetylamino, sulfonyl chloride |
| Primary Use | Synthetic intermediate | Herbicide | Antibacterial precursor |
| Reactivity | Moderate (free amino group) | High (triazine reactivity) | High (sulfonyl chloride reactivity) |
Limitations of Available Evidence
Biological Activity
Methyl 2-(3-aminobenzenesulfonamido)acetate hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
This compound can be classified as a sulfonamide derivative. Sulfonamides are known for their diverse biological activities, including antibacterial and anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or pathways that are crucial for cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various benzenesulfonamide derivatives, including this compound. Research indicates that compounds in this class can exhibit significant inhibitory effects against cancer cell lines, particularly triple-negative breast cancer (TNBC) cells such as MDA-MB-231 and MCF-7.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the anti-proliferative effects of several sulfonamide derivatives, showing that compounds similar to this compound had IC50 values ranging from 1.52 to 6.31 µM against MDA-MB-231 cells, indicating potent activity with selectivity indices favoring cancerous over normal cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | MDA-MB-231 | 1.52 | 5.5 |
| Compound B | MCF-7 | 6.31 | 17.5 |
| Methyl 2-(3-aminobenzenesulfonamido)acetate HCl | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Sulfonamide compounds are known to inhibit bacterial growth by targeting folic acid synthesis pathways.
Case Study: Antibacterial Efficacy
In vitro studies demonstrated that certain sulfonamide derivatives exhibited minimal inhibitory concentrations (MICs) against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). For instance, compounds structurally related to this compound showed MIC values as low as 0.25 µg/mL against MRSA .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound C | MRSA | 0.25 |
| Compound D | VRE | 1.0 |
| Methyl 2-(3-aminobenzenesulfonamido)acetate HCl | TBD |
Enzyme Inhibition Studies
Sulfonamide derivatives have been shown to inhibit carbonic anhydrases (CAs), which play a role in various physiological processes and disease states. Notably, certain derivatives displayed IC50 values ranging from 10.93 to 25.06 nM against CA IX, suggesting a promising avenue for therapeutic development in both cancer and infectious diseases .
Q & A
Q. How to reconcile conflicting bioactivity data in structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

